4-methoxy-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide
Description
Historical Evolution of Triazolo[4,3-b]Pyridazine Scaffolds in Drug Discovery
The triazolo[4,3-b]pyridazine scaffold emerged in the 1960s as a rigid, planar heterocyclic system with synthetic versatility. Early work by Pesson (1963) demonstrated its utility in generating chlorinated derivatives like chlor-8-methyl-6-triazolo[4,3-b]pyridazine, which laid the groundwork for subsequent functionalization strategies. By the 1980s, researchers recognized its potential as a bioisostere for natural product frameworks, particularly in mimicking the conformationally restricted (Z,E)-butadiene linker of combretastatin A-4 (CA-4). This scaffold’s rigidity enables precise spatial alignment of substituents, critical for tubulin polymerization inhibition, as evidenced by compound 4q (IC50 = 0.008–0.014 μM against A549 and HT-1080 cells).
Recent applications have expanded into kinase and protease inhibition. For instance, triazolo[4,3-b]pyridazine derivatives such as 4g (IC50 = 0.163 μM against c-Met) demonstrate dual inhibitory activity against c-Met and Pim-1 kinases, underscoring the scaffold’s adaptability to diverse binding pockets. Structural modifications, including sulfur incorporation at position 6 (e.g., (2-oxo-2-(p-tolylamino)ethyl)thio groups), enhance electronic interactions with cysteine-rich enzymatic domains.
Table 1: Evolution of Triazolo[4,3-b]Pyridazine-Based Therapeutics
Rational Design Principles for 4-Methoxy-N-Substituted Benzamide Architectures
The benzamide moiety in 4-methoxy-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide serves dual roles: (1) enhancing solubility via the 4-methoxy group’s electron-donating effects and (2) enabling hydrogen bonding with target proteins through the amide carbonyl. Methoxy substitution at position 4 of the benzamide ring minimizes oxidative metabolism, as demonstrated in triazolopyridine antagonists where analogous groups improved metabolic stability by 59%.
The ethylenediamine linker (-CH2CH2-) between the triazolopyridazine core and benzamide group introduces conformational flexibility, allowing the compound to adopt optimal binding poses. This design mirrors strategies employed in tetramethylpiperidinyl triazolopyridazines, where spacer length critically influenced antiproliferative activity (e.g., IC50 = 5.2 μM for NCI-H460 cells).
Table 2: Impact of Benzamide Substituents on Target Affinity
The thioether bridge (-S-CH2CO-) in the side chain augments electron delocalization, stabilizing interactions with hydrophobic kinase domains. Molecular modeling of analogous triazolopyridazines confirms that such linkers occupy cleft regions near ATP-binding sites, displacing water molecules to improve binding entropy. This principle is validated in dual c-Met/Pim-1 inhibitors, where sulfur-containing derivatives exhibited 29.6-fold apoptosis induction over controls.
Properties
IUPAC Name |
4-methoxy-N-[2-[6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S/c1-16-3-7-18(8-4-16)26-22(31)15-34-23-12-11-20-27-28-21(30(20)29-23)13-14-25-24(32)17-5-9-19(33-2)10-6-17/h3-12H,13-15H2,1-2H3,(H,25,32)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRNBDHOMIKQPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves multiple steps, including the formation of the triazolopyridazine core and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles/electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-methoxy-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways and biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound shares key structural motifs with several classes of bioactive molecules. Below is a detailed comparison:
Core Heterocyclic Systems
- [1,2,4]Triazolo[4,3-b]Pyridazine Derivatives: Compound: 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide (RN: 1374521-78-4) features a methoxy-substituted triazolopyridazine linked to a thiazolylbutanamide. Unlike the target compound, it lacks the p-tolylaminoethyl thioether but includes a pyridinyl-thiazole moiety, which may enhance solubility or target specificity . Patent Compound: 2-[(1S)-1-cyclohexylethoxy]-5-fluoro-N-(6-methoxypyridazin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)benzamide shares a triazolo-pyridazine/pyridine hybrid core but incorporates a fluorinated benzamide and cyclohexylethoxy group, likely influencing pharmacokinetic properties .
Benzamide-Containing Analogs
- Thieno[2,3-d]Pyrimidine Derivatives (): 4-Methoxy-N-(4-(4-(trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide (8b): This compound replaces the triazolopyridazine core with a thienopyrimidine system. N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)pyrazine-2-carboxamide (8c): Substitution with a pyrazine-carboxamide introduces hydrogen-bonding sites, which may alter target binding kinetics .
Antioxidant-Conjugated Triazolo Derivatives ()
- N-(2-(4-(8-Amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide (16): This compound conjugates a triazolopyrazine core with a phenolic antioxidant (3,5-di-tert-butyl-4-hydroxybenzamide), demonstrating how auxiliary groups can modulate redox activity .
Data Tables
Table 1: Structural and Functional Comparison
*Molecular weights are calculated or estimated based on provided formulas.
Table 2: Impact of Substituents on NMR Chemical Shifts (Adapted from )
Key Research Findings
Synthesis and Characterization :
- The target compound’s analogs (e.g., ) are synthesized via nucleophilic substitution or coupling reactions, often using cesium carbonate or similar bases in polar aprotic solvents (DMF, acetonitrile) .
- IR and NMR spectroscopy are critical for confirming functional groups (e.g., methoxy at ~2850 cm⁻¹ in IR; aromatic protons at δ 6.5–8.0 in ¹H NMR) .
Structure-Activity Relationships (SAR): Thioether vs. Ether Linkages: Thioether groups (as in the target compound) may enhance metabolic stability compared to ethers but reduce solubility .
Biological Implications: Antimicrobial Activity: Thieno[2,3-d]pyrimidine analogs () show MIC values of 2–8 µg/mL against Staphylococcus aureus, suggesting the target compound may share similar efficacy . Antioxidant Potential: Conjugation with phenolic moieties () enhances radical scavenging, a strategy applicable to the target compound’s derivatization .
Lumping Strategy Relevance () :
- Compounds with shared cores (e.g., triazolopyridazine, benzamide) can be grouped to predict properties, simplifying drug discovery workflows .
Biological Activity
4-Methoxy-N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide (CAS: 872995-54-5) is a complex organic compound known for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 476.6 g/mol. The structure includes a methoxy group, a benzamide moiety, and a triazole ring, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₆O₃S |
| Molecular Weight | 476.6 g/mol |
| CAS Number | 872995-54-5 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives.
- Thioether Formation : The thioether component is synthesized by reacting appropriate thiols with alkyl halides.
- Amide Bond Formation : The final step involves coupling the triazole-thioether intermediate with 4-methoxybenzoyl chloride under basic conditions.
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance:
- A study reported that related triazole derivatives showed potent activity against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), indicating potential for use in cancer therapy .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
- Compounds within the same class have shown effectiveness against a range of pathogens, including bacteria and fungi. For example, triazole derivatives have been reported to possess antibacterial activity comparable to standard antibiotics .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is emerging evidence suggesting that this compound may exhibit anti-inflammatory effects:
- Studies indicate that triazole derivatives can modulate inflammatory pathways and reduce cytokine production in vitro .
Case Studies
- Anticancer Efficacy : In a comparative study of various triazole derivatives, one compound showed an inhibition rate of 87% against Mycobacterium tuberculosis, suggesting broad-spectrum antimicrobial potential .
- Cytotoxicity Testing : A series of synthesized compounds were tested against MCF-7 cells; one derivative outperformed others with a notable IC50 value indicating strong cytotoxicity .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of this compound?
Answer:
A multi-step approach is typically employed, starting with the preparation of key intermediates. For example, the triazolopyridazine core can be synthesized via cyclization of hydrazine derivatives with aldehydes (e.g., 4-benzyloxy-3-methoxybenzaldehyde) under acidic conditions, followed by oxidative cyclization using sodium hypochlorite pentahydrate in ethanol . Yield optimization requires precise stoichiometric control (e.g., 1:4 molar ratio of intermediate to oxidizing agent) and reaction time (3 hours at room temperature). Post-reaction ethanol evaporation under reduced pressure minimizes side-product formation. Yield improvements (>90%) are achievable through iterative solvent screening (e.g., ethanol vs. acetonitrile) and catalyst optimization (e.g., acetic acid as a proton source) .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Answer:
Combine spectroscopic and chromatographic methods:
- 1H/13C-NMR : Assign peaks using deuterated DMSO (δ 2.50 ppm for 1H; δ 39.52 ppm for 13C) to confirm substituent positions, focusing on methoxy (δ 3.84 ppm) and amide (δ 10.72 ppm) protons .
- FTIR-ATR : Validate functional groups (e.g., C=O stretch at ~1596 cm⁻¹ for amide, S-H absence confirming thioether formation) .
- HRMS (ESI) : Compare observed [M+H]+ with theoretical values (e.g., ±0.3 ppm accuracy) .
- TLC/HPLC : Monitor reaction progress with dichloromethane-based mobile phases and UV visualization .
Basic: What safety protocols are critical during handling?
Answer:
The compound’s GHS classification (acute toxicity, skin/eye irritation) mandates:
- PPE : Nitrile gloves, lab coats, and sealed goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of aerosols during weighing or sonication .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinsing to prevent environmental contamination .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
Focus on modular modifications to the triazolopyridazine core and substituents:
- Core Variations : Replace the triazolo[4,3-b]pyridazin-3-yl group with triazolo[3,4-a]pyridines to assess heterocycle impact on target binding .
- Substituent Screening : Systematically alter the p-tolylamino group (e.g., electron-withdrawing -CF3 vs. electron-donating -OCH3) and quantify bioactivity shifts via dose-response assays .
- Linker Optimization : Test ethylene thioether linkers against methylene or carbonyl analogs to evaluate conformational flexibility .
Advanced: How should researchers resolve contradictions in reported biological activity data?
Answer:
Discrepancies often arise from assay variability or impurity interference:
- Replication : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) .
- Orthogonal Assays : Cross-validate antimicrobial activity using both broth microdilution (MIC) and time-kill kinetics to distinguish static vs. cidal effects .
- Impurity Profiling : Use preparative HPLC to isolate minor byproducts (e.g., oxidized thioethers) and test their activity separately .
Advanced: What strategies mitigate poor aqueous solubility during in vitro testing?
Answer:
- Co-solvent Systems : Use DMSO-water gradients (≤1% DMSO) to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate esters at the methoxy group for enzymatic hydrolysis in physiological conditions .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance dissolution kinetics .
Advanced: How can computational methods guide lead optimization?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., α-glucosidase), prioritizing poses with hydrogen bonds to the triazolopyridazine core .
- MD Simulations : Simulate ligand-protein stability (20 ns trajectories) to identify residues critical for binding entropy .
- QSAR Modeling : Train models on substituent electronic parameters (Hammett σ) to predict IC50 trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
